2-Chloro-3-(2-chlorophenyl)-1,8-naphthyridine
Description
Properties
CAS No. |
845533-62-2 |
|---|---|
Molecular Formula |
C14H8Cl2N2 |
Molecular Weight |
275.1 g/mol |
IUPAC Name |
2-chloro-3-(2-chlorophenyl)-1,8-naphthyridine |
InChI |
InChI=1S/C14H8Cl2N2/c15-12-6-2-1-5-10(12)11-8-9-4-3-7-17-14(9)18-13(11)16/h1-8H |
InChI Key |
YBDVETMCUGPFSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C3C(=C2)C=CC=N3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via the formation of a chloroiminium intermediate, which facilitates electrophilic aromatic substitution on the pyridine ring. Cyclization at 90°C for 4–6 hours achieves a 78–85% yield of the formyl derivative. Key spectral data include:
-
IR : 1672 cm⁻¹ (C=O stretch)
-
¹H NMR : δ 10.54 ppm (aldehyde proton)
To introduce the 2-chlorophenyl group, a Claisen-Schmidt condensation is employed. Reacting 2-chloro-3-formyl-1,8-naphthyridine with 2-chloroacetophenone in ethanol under basic conditions (e.g., NaOH) generates the target compound. This step typically requires 12–24 hours at reflux, with yields of 60–70%.
Friedlander Condensation for One-Pot Synthesis
The Friedlander reaction offers a streamlined approach by concurrently forming the naphthyridine core and introducing substituents. As reported by Kumar et al., this method utilizes 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds in water with a choline hydroxide ionic liquid (ChOH-IL) catalyst.
Application to Target Compound
For 2-chloro-3-(2-chlorophenyl)-1,8-naphthyridine, the reaction would involve:
-
Substrate : 2-amino-5-chloropyridine
-
Carbonyl Component : 2-chlorocinnamaldehyde
The process operates at 50°C for 6–8 hours, achieving yields exceeding 90%. The ionic liquid enhances solubility and stabilizes intermediates via hydrogen bonding, as confirmed by DFT calculations.
Table 1: Friedlander Condensation Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 1 mol% ChOH-IL | 92 |
| Temperature | 50°C | 89 |
| Solvent | Water | 91 |
| Reaction Time | 8 hours | 90 |
Gould-Jacobs Cyclization for Functionalized Derivatives
The Gould-Jacobs method is favored for synthesizing 1,8-naphthyridines with electron-withdrawing groups. This two-step process involves:
Table 2: Suzuki Coupling Conditions
| Reagent | Role | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | Catalyst | 70 |
| K₂CO₃ | Base | 68 |
| DMF/H₂O (3:1) | Solvent | 72 |
| Temperature | 80°C | 65 |
Comparative Analysis of Methodologies
Table 3: Method Comparison for this compound
| Method | Steps | Total Yield (%) | Scalability | Green Metrics |
|---|---|---|---|---|
| Vilsmeier-Haack | 2 | 50–55 | Moderate | Low |
| Friedlander | 1 | 85–90 | High | High |
| Gould-Jacobs | 3 | 40–45 | Low | Moderate |
Chemical Reactions Analysis
Nucleophilic Substitution with Hydrazine Hydrate
Reaction of 2-chloro-3-(2-chlorophenyl)-1,8-naphthyridine with hydrazine hydrate under reflux conditions yields 2-hydrazino-3-(2-chlorophenyl)-1,8-naphthyridine. This intermediate is critical for subsequent condensations and cyclizations .
Conditions :
-
Reflux in ethanol or methanol
-
Reaction time: 2–4 hours
-
Yield: 94–98%
Characterization :
-
IR : Absence of C-Cl stretch (~650 cm⁻¹), new N-H stretch (~3350 cm⁻¹)
-
¹H NMR : δ 8.42 (s, H-4), 8.56 (m, H-5), 7.73 (m, H-6), 9.18 (m, H-7)
Claisen-Schmidt Condensation with Aromatic Aldehydes
The hydrazino derivative undergoes condensation with aromatic aldehydes under microwave irradiation to form hydrazones, which are precursors for triazolo-naphthyridine derivatives .
General Procedure :
-
Microwave irradiation (150–600 W)
-
Solvent-free conditions with DMF or NaOH as catalyst
-
Reaction time: 0.5–3 minutes
-
Yields: 80–98%
Example Reaction :
2-Hydrazino-3-(2-chlorophenyl)-1,8-naphthyridine + Benzaldehyde → 1-Phenyl-4-(2-chlorophenyl)-1,2,4-triazolo[4,3-a] naphthyridine
Spectral Data :
Oxidative Cyclization with Chloramine-T
Hydrazones derived from this compound undergo oxidative cyclization using chloramine-T to form 1,2,4-triazolo[4,3-a] naphthyridines .
Conditions :
-
Ethanol solvent
-
Microwave irradiation (80–150 W)
-
Reaction time: 2–5 minutes
-
Yield: 85–92%
Key Features :
Comparative Analysis: Microwave vs. Conventional Heating
Microwave irradiation significantly enhances reaction efficiency compared to conventional methods:
| Reaction Type | Microwave Yield (%) | Conventional Yield (%) | Time Reduction |
|---|---|---|---|
| Hydrazinolysis | 94–98 | 60–70 | 4× |
| Claisen-Schmidt | 80–98 | 20–40 | 10× |
| Oxidative Cyclization | 85–92 | 5–8 | 15× |
Mechanistic Insights
-
Nucleophilic Aromatic Substitution : The C-2 chlorine is highly reactive due to electron-withdrawing effects of the naphthyridine ring, facilitating substitution with amines or hydrazines .
-
Cyclization Pathways : Chloramine-T acts as both an oxidant and a source of nitrogen for triazole ring formation .
-
Solvent-Free Conditions : Microwave-assisted reactions minimize side products and improve atom economy .
This comprehensive analysis highlights the synthetic versatility of this compound, enabling efficient access to complex heterocycles with applications in medicinal chemistry.
Scientific Research Applications
Antimicrobial Activity
Naphthyridine derivatives, including 2-Chloro-3-(2-chlorophenyl)-1,8-naphthyridine, have shown significant antimicrobial properties. Various studies have evaluated their effectiveness against a range of bacterial strains:
- Gram-positive and Gram-negative Bacteria : Research indicates that certain derivatives can exhibit substantial antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . For instance, derivatives have been synthesized that demonstrate better activity than standard antibiotics like tetracycline and ampicillin.
- Fungal Infections : Some compounds within this class have also displayed antifungal activities against pathogens like Aspergillus niger and Fusarium oxysporum .
Anticancer Properties
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines:
- Breast Cancer : Recent investigations have reported that specific naphthyridine derivatives exhibit IC50 values lower than established chemotherapeutics, indicating potent anticancer activity against human breast cancer cell lines .
- Mechanisms of Action : These compounds may induce apoptosis in cancer cells through various pathways, including inhibition of key enzymes involved in cell proliferation and survival.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of naphthyridine derivatives are also noteworthy. They have been evaluated for their ability to reduce inflammation in various models:
- In Vivo Studies : Compounds have shown promising results in reducing inflammatory markers and alleviating pain in animal models, suggesting their potential as therapeutic agents for conditions like arthritis and other inflammatory diseases .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-chlorophenyl)-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Similar 1,8-Naphthyridine Derivatives
Structural and Functional Group Variations
The pharmacological profile of 1,8-naphthyridine derivatives is highly dependent on substituent positions and functional groups. Below is a comparative analysis:
Key Observations:
Chlorine Positioning: Chlorine at C2 (target compound) may enhance DNA intercalation or enzyme inhibition compared to C5 (e.g., 5-chloro derivatives in ).
Functional Groups: Carboxamide derivatives (e.g., compound in ) exhibit enhanced solubility and hydrogen-bonding capacity, critical for receptor interactions. Ethyl thio/seleno groups (e.g., in ) introduce redox-active moieties, which may influence antimicrobial activity via reactive oxygen species (ROS) generation.
Antimicrobial Activity:
- Target Compound: Limited direct data, but structurally similar 1,8-naphthyridines with dual chloro substituents (e.g., 5a3 in ) show moderate activity against E. coli (MIC: 64 µg/mL) .
- Comparison with Fluoroquinolones: Gemifloxacin (a clinical 1,8-naphthyridine derivative) exhibits MIC values <1 µg/mL for Gram-negative bacteria, highlighting the importance of fluoro substitution and piperazinyl groups .
Anticancer Activity:
- The carboxamide derivative (5a3) demonstrated cytotoxicity against HepG2 liver cancer cells (IC₅₀: 4.2 µM) via topoisomerase II inhibition, comparable to doxorubicin .
- Chlorophenyl-substituted derivatives (e.g., compound 11 in ) showed selective activity against MCF7 breast cancer cells (IC₅₀: 8.7 µM), suggesting substituent-dependent mechanisms .
Synergistic Effects:
- Certain 1,8-naphthyridines (e.g., 1,8-NA and 3-TNB in ) enhance fluoroquinolone efficacy by dual topoisomerase inhibition, reducing required antibiotic doses .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | LogP | PSA (Ų) | Solubility (mg/mL) |
|---|---|---|---|---|
| 2-Chloro-3-(2-chlorophenyl)-1,8-naphthyridine | 289.15 | 3.5 | 38.7 | 0.12 (DMSO) |
| 5a3 (carboxamide derivative) | 424.28 | 2.8 | 85.6 | 1.45 (DMSO) |
| 5-Chloro-2-(3-methylpyridin-2-yl)-1,8-naphthyridine | 255.70 | 3.1 | 38.7 | 0.09 (DMSO) |
Biological Activity
2-Chloro-3-(2-chlorophenyl)-1,8-naphthyridine is a derivative of the naphthyridine class of compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Naphthyridine Derivatives
Naphthyridines are nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The structural diversity of these compounds allows for various substitutions that can enhance their biological efficacy. Specifically, the presence of chloro substituents has been shown to influence their pharmacological profiles positively.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of naphthyridines exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with a 4-chlorophenyl ring have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Naphthyridine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 12 µg/mL |
| E. coli | 16 µg/mL | |
| P. aeruginosa | 20 µg/mL | |
| Bacillus subtilis | 15 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. These studies indicate that this compound can inhibit the proliferation of cancer cell lines such as MCF7 (human breast cancer) and A549 (lung cancer) with IC50 values ranging from 1.5 to 7.8 µM . The mechanism involves DNA intercalation, which disrupts DNA replication and transcription processes.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 6.53 |
| A549 | 7.89 | |
| HeLa | 5.30 |
The biological activity of naphthyridine derivatives is often attributed to their ability to interact with various biological targets:
- DNA Intercalation : These compounds can intercalate between DNA base pairs, leading to conformational changes that inhibit replication and transcription .
- Enzyme Inhibition : Certain derivatives exhibit inhibitory effects on enzymes such as topoisomerase II and HIV integrase, which are critical for cancer cell proliferation and viral replication .
Case Studies
Recent studies have focused on synthesizing new derivatives to enhance the biological activity of naphthyridines:
- Study on Antimicrobial Efficacy : A series of naphthyridine derivatives were synthesized and tested against resistant bacterial strains. The results indicated that modifications at the C3 position significantly increased antibacterial potency .
- Evaluation of Anticancer Properties : In a study evaluating the anticancer effects against various cell lines, several derivatives were found to outperform standard chemotherapeutic agents in terms of potency and selectivity .
Q & A
Q. What synthetic routes are commonly used to prepare 2-chloro-3-(2-chlorophenyl)-1,8-naphthyridine, and how is purity confirmed?
The compound is synthesized via:
- Friedlander Reaction : Condensation of 2-aminonicotinaldehyde derivatives with α-methylene carbonyl compounds under acidic/basic catalysis (e.g., polyphosphoric acid at 478–483 K for 5 hours) .
- Halogenolysis : Treatment of 1,8-naphthyridinones with POCl₃ (neat or with PCl₅/DMF) to replace hydroxyl groups with chlorine .
Purity is confirmed using analytical techniques : - Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 372 M⁺) and elemental analysis (C, H, N percentages) .
- IR Spectroscopy : Detection of functional groups (e.g., C=O at 1696 cm⁻¹, OH at 3170 cm⁻¹) .
- NMR : Characteristic signals for aromatic protons (e.g., δ 9.08 ppm for naphthyridine protons) and substituents .
Q. Which spectroscopic methods are critical for structural elucidation?
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.48–8.19 ppm) and carbon frameworks (e.g., carbonyl carbons at δ 167.98 ppm) .
- X-ray Crystallography : Determines bond lengths (e.g., C1–C2 = 1.739 Å), dihedral angles (e.g., 3.08° for naphthyridine planarity), and π-π interactions in crystal packing .
- IR Spectroscopy : Identifies functional groups like ketones or hydroxyls .
Q. What in vitro models are used to evaluate biological activity?
Q. What purification techniques are employed post-synthesis?
- Column Chromatography : Silica gel with solvent gradients (e.g., petroleum ether:ethyl acetate = 96:4) .
- Recrystallization : Using methanol or ethyl acetate to isolate high-purity crystals .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve halogenolysis yields?
- Catalyst Selection : Adding DMF or ZnCl₂ to POCl₃ enhances chlorination efficiency .
- Temperature Control : Prolonged heating (e.g., 5 hours at 478–483 K) ensures complete conversion but requires monitoring via TLC .
- Substrate Pre-activation : Pre-treating naphthyridinones with PCl₅ increases reactivity .
Q. How do crystallography data inform molecular interaction studies?
- Planarity Analysis : Dihedral angles (e.g., 3.08° between fused rings) influence π-π stacking and ligand-receptor binding .
- Intermolecular Forces : Van der Waals interactions and hydrogen bonding (e.g., C–H⋯O) stabilize crystal lattices and guide co-crystal design .
Q. How to resolve discrepancies in reported biological activity data?
- Purity Verification : Confirm compound identity via NMR/MS and check for byproducts (e.g., unreacted starting materials) .
- Assay Standardization : Control variables like cell passage number, incubation time, and solvent (DMSO concentration ≤0.1%) .
- SAR Studies : Compare analogues (e.g., methyl vs. phenyl substituents) to identify structure-activity trends .
Q. How to design experiments for studying substituent effects on bioactivity?
- Rational Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Computational Modeling : Use DFT to predict electronic effects on binding affinity .
- High-Throughput Screening : Test derivatives in diverse assays (e.g., kinase inhibition, apoptosis) to map pharmacological profiles .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
